

Spectroscopic data for 2-Bromo-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzaldehyde

CAS No.: 84459-32-5

Cat. No.: B1279160

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An In-depth Technical Guide to the Spectroscopic Data of **2-Bromo-5-nitrobenzaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Bromo-5-nitrobenzaldehyde** (CAS No. 84459-32-5), a key intermediate in organic synthesis, particularly in the development of neuroprotective agents and cholesteryl ester transfer protein (CETP) inhibitors.[1] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It details the theoretical and experimental basis for the interpretation of ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The guide includes detailed experimental protocols, data interpretation, and workflow visualizations to facilitate the unambiguous structural characterization and quality control of **2-Bromo-5-nitrobenzaldehyde**.

Molecular Structure and Physicochemical Properties

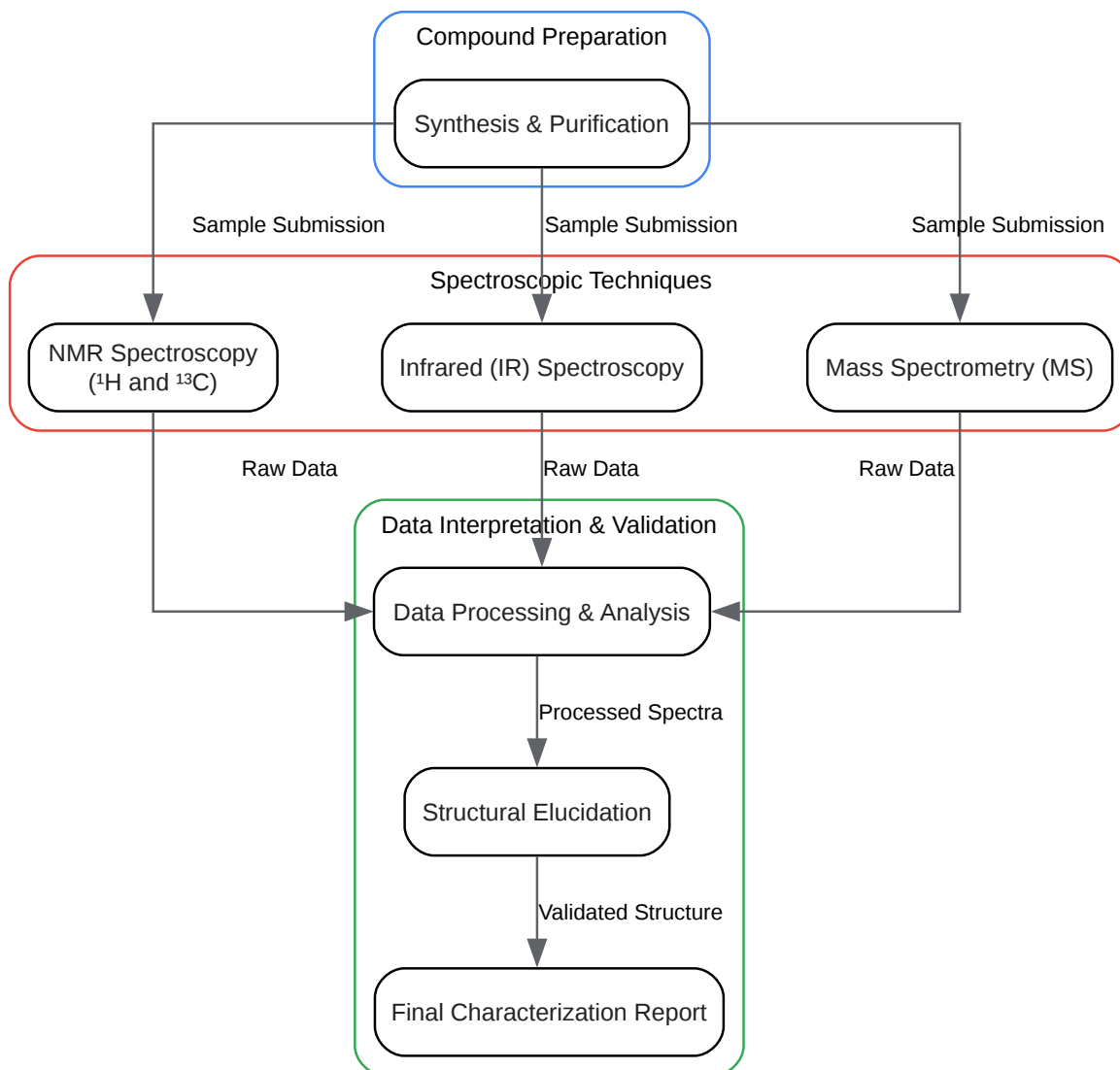
2-Bromo-5-nitrobenzaldehyde is a substituted aromatic aldehyde with the molecular formula $C_7H_4BrNO_3$.^{[2][3]} Its structure consists of a benzene ring substituted with a bromine atom, a nitro group, and a formyl (aldehyde) group. The strategic placement of these functional groups makes it a versatile building block in medicinal chemistry.

Property	Value	Source
IUPAC Name	2-bromo-5-nitrobenzaldehyde	PubChem ^[2]
CAS Number	84459-32-5	eScientific Solutions ^[3]
Molecular Formula	$C_7H_4BrNO_3$	PubChem ^[2]
Molecular Weight	230.02 g/mol	PubChem ^[2]
Appearance	White to off-white solid	ChemicalBook ^[1]
Melting Point	105-107 °C	ChemicalBook

Spectroscopic Analysis Workflow

The structural elucidation of **2-Bromo-5-nitrobenzaldehyde** relies on a synergistic application of multiple spectroscopic techniques. The general workflow for this analysis is outlined below, ensuring a comprehensive and validated structural assignment.

Figure 1: General Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of **2-Bromo-5-nitrobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of published experimental spectra for **2-Bromo-5-nitrobenzaldehyde**, the following data is based on established principles of NMR spectroscopy and analysis of structurally related compounds.[4][5]

^1H NMR Spectroscopy

Principle & Experimental Causality: ^1H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their connectivity. The choice of a deuterated solvent, such as DMSO- d_6 or CDCl_3 , is critical to avoid large solvent signals that would obscure the analyte's signals. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Predicted ^1H NMR Spectrum (500 MHz, DMSO- d_6):

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz (Predicted)	Integration	Assignment
~10.2	s	-	1H	H- α (Aldehyde)
~8.6	d	~2.5	1H	H-6
~8.4	dd	~8.5, 2.5	1H	H-4
~8.0	d	~8.5	1H	H-3

Interpretation:

- The aldehyde proton (H- α) is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.
- The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
- H-6 is expected to appear as a doublet, coupled to H-4 (meta-coupling).
- H-4 should be a doublet of doublets, showing coupling to both H-3 (ortho-coupling) and H-6 (meta-coupling).
- H-3 will likely be a doublet, coupled to H-4 (ortho-coupling).

^{13}C NMR Spectroscopy

Principle & Experimental Causality: ^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ^{13}C NMR Spectrum (125 MHz, DMSO- d_6):

Chemical Shift (δ) ppm (Predicted)	Assignment
~188	C=O (Aldehyde)
~149	C-5 (C-NO ₂)
~138	C-1 (C-CHO)
~131	C-3
~129	C-4
~125	C-6
~120	C-2 (C-Br)

Interpretation:

- The aldehyde carbonyl carbon is expected at the most downfield position.
- The carbons directly attached to the electron-withdrawing nitro and bromo groups (C-5 and C-2) will have their chemical shifts significantly influenced.
- The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm).

Experimental Protocol for NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-5-nitrobenzaldehyde** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a 5 mm NMR tube.
- Instrument Setup: The NMR spectra should be recorded on a spectrometer with a field strength of at least 300 MHz for ^1H and 75 MHz for ^{13}C .[\[5\]](#)
- Data Acquisition:

- For ^1H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, use broadband proton decoupling and a larger number of scans due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent signal or an internal standard like TMS.

Infrared (IR) Spectroscopy

Principle & Experimental Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The KBr pellet method is a common technique for solid samples, where the sample is finely ground with potassium bromide and pressed into a transparent disk. This minimizes scattering and allows for a clear transmission spectrum.

Characteristic IR Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~2850 and ~2750	C-H Stretch (Fermi doublet)	Aldehyde (-CHO)
~1700	C=O Stretch	Aldehyde (-CHO)
~1530 and ~1350	Asymmetric & Symmetric N-O Stretch	Nitro (-NO ₂)
~1600 and ~1475	C=C Stretch	Aromatic Ring
~1050	C-Br Stretch	Aryl Bromide
~850	C-H Bending (out-of-plane)	Substituted Aromatic

Interpretation: The IR spectrum of **2-Bromo-5-nitrobenzaldehyde** is expected to be dominated by a strong, sharp absorption around 1700 cm^{-1} corresponding to the aldehyde carbonyl stretch. The two strong bands for the nitro group are also highly characteristic. The presence of

the Fermi doublet for the aldehyde C-H stretch provides further confirmation of this functional group.

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **2-Bromo-5-nitrobenzaldehyde** with ~100 mg of dry, IR-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (8-10 tons) to form a thin, translucent pellet.
- Data Acquisition:
 - Perform a background scan with an empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Principle & Experimental Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

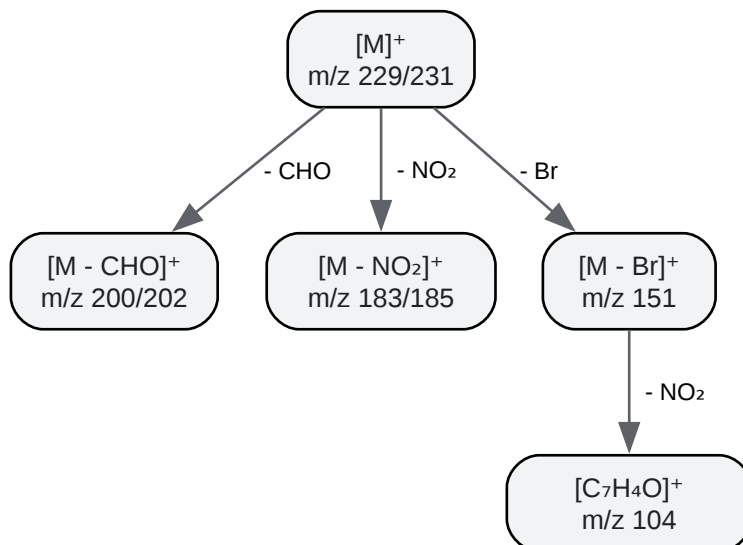
m/z (Predicted)	Assignment
231/229	[M] ⁺ (Molecular Ion Peak)
201/199	[M - CO] ⁺
184/182	[M - NO ₂] ⁺
151	[M - Br] ⁺
105	[C ₇ H ₅ O] ⁺
76	[C ₆ H ₄] ⁺

Interpretation:

- **Molecular Ion Peak:** A key feature will be the molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 229 and 231.
- **Fragmentation Pattern:** Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). The loss of the nitro group ([M-NO₂]⁺) and the bromine atom ([M-Br]⁺) are also expected.

Fragmentation Workflow

Figure 2: Proposed MS Fragmentation Pathway



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Caption: Proposed electron ionization mass spectrometry fragmentation pathway for **2-Bromo-5-nitrobenzaldehyde**.

Experimental Protocol for GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **2-Bromo-5-nitrobenzaldehyde** in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
- GC Separation: Inject a small volume of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). Use a temperature program to ensure good separation of the analyte from any impurities.
- MS Detection: The eluent from the GC is introduced into the mass spectrometer.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

Safety and Handling

2-Bromo-5-nitrobenzaldehyde is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The structural characterization of **2-Bromo-5-nitrobenzaldehyde** can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides the foundational spectroscopic data and protocols necessary for its unambiguous identification. The predicted NMR data, characteristic IR absorptions, and the distinct isotopic pattern in the mass spectrum serve as reliable benchmarks for quality control and for researchers utilizing this compound in further synthetic applications.

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